molecular formula C₂₃H₁₉ClF₃NO₃ B1142584 (1S)-trans-Y-Cyhalothrin CAS No. 76703-68-9

(1S)-trans-Y-Cyhalothrin

Cat. No.: B1142584
CAS No.: 76703-68-9
M. Wt: 449.85
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Description

(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. The compound is a stereoisomer of cyhalothrin, which enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.

    Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.

    Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.

    Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less active forms.

    Substitution: It can undergo substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.

    Reduction Products: Reduction results in the formation of alcohols and alkanes.

    Substitution Products: Substitution reactions produce halogenated derivatives.

Scientific Research Applications

(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.

    Biology: Investigated for its effects on insect physiology and resistance mechanisms.

    Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.

    Industry: Widely used in agricultural practices to protect crops from pest infestations.

Mechanism of Action

The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:

    Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.

    Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.

    Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.

Comparison with Similar Compounds

    Cyhalothrin: A non-stereoisomeric form with similar insecticidal properties.

    Permethrin: Another pyrethroid insecticide with a different stereochemistry.

    Deltamethrin: A more potent pyrethroid with a different chemical structure.

Uniqueness:

    Stereochemistry: The (1S)-trans isomer of Y-Cyhalothrin exhibits higher biological activity compared to its non-stereoisomeric counterparts.

    Efficacy: It has a broader spectrum of activity and is effective at lower concentrations.

    Safety: It is relatively safer for non-target organisms, including mammals, due to its specific mode of action.

Properties

CAS No.

76703-68-9

Molecular Formula

C₂₃H₁₉ClF₃NO₃

Molecular Weight

449.85

Synonyms

(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester;  [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(

Origin of Product

United States

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